An In-depth Technical Guide to 2-(2-Chloro-6-fluorobenzylthio)aniline (CAS 646989-63-1)
An In-depth Technical Guide to 2-(2-Chloro-6-fluorobenzylthio)aniline (CAS 646989-63-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the exploration of novel molecular scaffolds is the cornerstone of innovation. Substituted anilines and their derivatives represent a privileged class of compounds, consistently demonstrating a wide spectrum of biological activities and material properties. This guide focuses on a specific, yet intriguing molecule: 2-(2-Chloro-6-fluorobenzylthio)aniline (CAS 646989-63-1). While this compound is primarily available for research and development purposes, its structural motifs—a halogenated benzylthio group appended to an aniline core—suggest a rich, yet underexplored, potential.[1]
This document is not a mere compilation of data sheets. Instead, it is designed to be a comprehensive technical resource that delves into the core properties, plausible synthetic routes, potential biological significance, and analytical methodologies pertinent to this molecule. As direct experimental data on this specific compound is limited in publicly accessible literature, we will leverage our expertise to extrapolate from closely related structures and foundational chemical principles. This approach aims to provide a robust framework for researchers to initiate their own investigations, grounded in scientific rigor and logical progression. We will explore the "why" behind the "how," offering insights into the strategic inclusion of its functional groups and predicting its behavior in various experimental contexts.
Section 1: Molecular Profile and Physicochemical Properties
2-(2-Chloro-6-fluorobenzylthio)aniline is a substituted aniline derivative characterized by the presence of a 2-chloro-6-fluorobenzyl group linked through a sulfur atom to the ortho position of an aniline ring. The strategic placement of halogen atoms (chlorine and fluorine) on the benzyl ring is a common tactic in drug design, known to influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
Chemical Structure and Core Attributes
-
IUPAC Name: 2-((2-chloro-6-fluorobenzyl)thio)aniline
-
CAS Number: 646989-63-1
-
Molecular Formula: C₁₃H₁₁ClFNS
-
Molecular Weight: 267.75 g/mol
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of 2-(2-Chloro-6-fluorobenzylthio)aniline. It is important to note that some of these properties are computationally predicted and await experimental verification.
| Property | Value | Source |
| Physical Form | Solid, powder | |
| Melting Point | Not available | - |
| Boiling Point | 379.6 ± 37.0 °C (Predicted) | |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |
| pKa | Not available | - |
| LogP | 4.93 (Predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF | General knowledge of similar compounds |
Section 2: Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 2-aminothiophenol and 2-chloro-6-fluorobenzyl chloride.
Caption: Proposed synthetic workflow for 2-(2-Chloro-6-fluorobenzylthio)aniline.
Step-by-Step Experimental Protocol
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: To the solution, add a suitable base (1.1-1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the thiolate anion.
-
Alkylation: To the resulting suspension, add a solution of 2-chloro-6-fluorobenzyl chloride (1.0-1.2 eq) in the same solvent dropwise. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion of the reaction, quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Chloro-6-fluorobenzylthio)aniline.
Section 3: Potential Biological Activities and Therapeutic Applications
Direct biological studies on 2-(2-Chloro-6-fluorobenzylthio)aniline are not extensively reported. However, by examining structurally related compounds, we can infer potential areas of biological activity that warrant further investigation.
Inferred Mechanism of Action: Kinase Inhibition
The "substituted aniline" moiety is a common feature in many kinase inhibitors. For instance, 2-substituted aniline pyrimidine derivatives have been identified as potent dual Mer/c-Met kinase inhibitors, which are targets for anticancer drug development.[3] The aniline nitrogen can act as a hydrogen bond donor, while the aromatic ring can participate in pi-stacking interactions within the ATP-binding pocket of kinases. The 2-chloro-6-fluorobenzylthio group can further occupy hydrophobic pockets and contribute to the overall binding affinity.
Caption: Hypothetical binding mode of the compound in a kinase active site.
Antimicrobial and Antifungal Potential
Derivatives of 2-mercaptobenzothiazole, which share a similar aniline-like core with a sulfur linkage, have demonstrated a broad range of antimicrobial and antifungal activities.[4] The lipophilic nature of the 2-chloro-6-fluorobenzyl group in the target compound could facilitate its transport across microbial cell membranes, potentially disrupting cellular processes. A study on 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus, with the likely mechanism being binding to ergosterol on the fungal plasma membrane.[5]
Section 4: Analytical Methodologies
The development of robust analytical methods is crucial for the characterization, quantification, and quality control of 2-(2-Chloro-6-fluorobenzylthio)aniline in various matrices. Based on its chemical structure, several chromatographic and spectroscopic techniques would be suitable.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile and thermally labile compounds like the target molecule.
-
Recommended Column: A C18 reversed-phase column is recommended for optimal separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good resolution.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 220-280 nm range) would be appropriate. For higher sensitivity and specificity, Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS).
Gas Chromatography (GC) could also be employed, particularly if derivatization is performed to increase volatility and thermal stability. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which is crucial for identification.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-S bonds.
Section 5: Safety and Handling
As with any research chemical, 2-(2-Chloro-6-fluorobenzylthio)aniline should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. All work should be conducted in a well-ventilated fume hood.
Section 6: Conclusion and Future Directions
2-(2-Chloro-6-fluorobenzylthio)aniline is a molecule with significant, yet largely untapped, potential. Its structural features suggest promising avenues for research in kinase inhibition and antimicrobial discovery. This guide provides a foundational framework for researchers to begin exploring its synthesis, properties, and applications. Future work should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its biological activities through in vitro and in vivo screening, and the development of validated analytical methods for its quantification. The insights gained from such studies will undoubtedly contribute to the broader understanding of substituted anilines and their role in the development of new therapeutics and functional materials.
References
-
de Castro, S., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. National Institutes of Health. Retrieved from [Link]
-
Kaur, R., et al. (2019). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health. Retrieved from [Link]
-
de Oliveira, A. C. C., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. Retrieved from [Link]
-
Chem-Ed. (n.d.). 2-[(2-CHLORO-6-FLUOROBENZYL)티오]아닐린 646989-63-1. Retrieved from [Link]
Sources
- 1. 646989-63-1 2-(2-Chloro-6-fluorobenzylthio)aniline AKSci V7105 [aksci.com]
- 2. 2,6-Dichloro-N-(2-fluorobenzyl)aniline|Research Chemical [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

